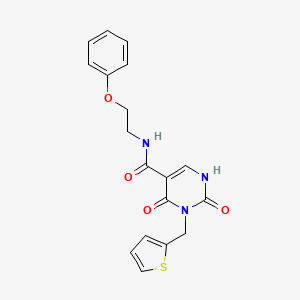
2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a thiophen-2-ylmethyl group and a phenoxyethyl group, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is to react thiophene-2-carboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the pyrimidine core
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophen-2-ylmethyl group can be oxidized to form a thiophene oxide.
Reduction: : The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.
Substitution: : The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, are employed.
Major Products Formed
Oxidation: : Thiophene oxide derivatives.
Reduction: : Pyrimidinylamine derivatives.
Substitution: : Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique chemical properties might make it useful in materials science or as a chemical intermediate.
作用機序
The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical and pharmacological studies.
類似化合物との比較
This compound is unique due to its specific structural features Similar compounds might include other pyrimidines or thiophenes with different substituents
List of Similar Compounds
2,4-Dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
2,4-Dioxo-N-(2-phenoxyethyl)-3-(thiophen-3-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
2,4-Dioxo-N-(2-phenoxyethyl)-3-(benzyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
生物活性
The compound 2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic derivative belonging to the tetrahydropyrimidine class. Its unique structure suggests potential biological activities that merit investigation. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for this compound is C16H18N2O4S. The structure features a pyrimidine ring with dioxo and carboxamide functionalities, along with a phenoxyethyl and thiophenyl substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that tetrahydropyrimidines exhibit a range of biological activities including:
- Antimicrobial Effects : Tetrahydropyrimidines have been shown to possess antibacterial and antifungal properties.
- Antitumor Activity : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways.
Pharmacological Studies
Recent studies have focused on the biological activity of similar tetrahydropyrimidine compounds. While specific data on the compound is limited, related compounds have shown promising results in various assays.
Table 1: Summary of Biological Activities of Related Tetrahydropyrimidines
Case Studies
-
Antimicrobial Study :
In a study assessing the antimicrobial properties of tetrahydropyrimidines, researchers found that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity. -
Antitumor Activity :
A derivative structurally similar to the compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. -
Anti-inflammatory Effects :
Another study explored the anti-inflammatory potential of tetrahydropyrimidines. The compound was shown to reduce pro-inflammatory cytokine levels in vitro, indicating its possible use in treating inflammatory diseases.
The biological activity of this compound may involve several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound could interact with cellular receptors influencing signaling pathways related to inflammation or apoptosis.
特性
IUPAC Name |
2,4-dioxo-N-(2-phenoxyethyl)-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c22-16(19-8-9-25-13-5-2-1-3-6-13)15-11-20-18(24)21(17(15)23)12-14-7-4-10-26-14/h1-7,10-11H,8-9,12H2,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYYRJQOFQWPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














